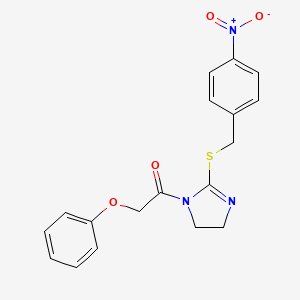

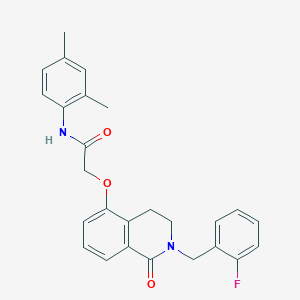

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” has a molecular weight of 285.33 .

Molecular Structure Analysis

The InChI code for “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” is 1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16) .Chemical Reactions Analysis

There is a study on the electrochemical reduction of a similar compound, 4-nitrobenzyl phenyl thioether . The study is devoted to determining the electrochemical reduction mechanism of the compound in N,N-dimethylformamide under nitrogen .Physical And Chemical Properties Analysis

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” is a solid substance . It should be stored in a dry place at 2-8°C .科学的研究の応用

Antituberculosis Activity

1-(2-((4-Nitrobenzyl)Thio)-4,5-Dihydro-1H-Imidazol-1-yl)-2-phenoxyethanone and its derivatives have shown significant activity in the treatment of tuberculosis. A study by Foroumadi et al. (2004) found that derivatives of this compound exhibit varying degrees of antituberculosis activity, with specific nitrobenzylthio derivatives demonstrating effective inhibition of Mycobacterium tuberculosis growth (Foroumadi et al., 2004).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Research by Stefancich et al. (1993) involved synthesizing compounds by reacting 2-nitrobenzyl iodide with 1H-imidazole. This synthesis pathway is relevant for producing nitrogen-containing heterocyclic compounds, which are useful in various pharmaceutical applications (Stefancich et al., 1993).

Antibacterial and Cytotoxicity Studies

Patil et al. (2011) conducted a study involving the synthesis of novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes. These complexes showed medium to high antibacterial activity and cytotoxicity, indicating potential applications in antibacterial and cancer treatment research (Patil et al., 2011).

Tautomerization in Heterocyclic Mesomeric Betaines

Liu et al. (2016) explored the tautomerization of 2-(imidazolium-1-yl)phenolates into corresponding N-heterocyclic carbenes, with potential implications for creating new heterocyclic ring systems. This research can be significant for developing new pharmaceuticals and materials (Liu et al., 2016).

Vasorelaxant Activity and Antihypertensive Effect

Navarrete-Vázquez et al. (2010) synthesized 1H-benzo[d]imidazole analogues, including nitro derivatives, that exhibited vasorelaxant effects and antihypertensive activity. These findings suggest potential therapeutic applications for cardiovascular diseases (Navarrete-Vázquez et al., 2010).

Alternative Solvent for Organic and Catalytic Reactions

Ren et al. (2011) investigated the use of nitro-functionalized imidazolium salts as alternative solvents to nitromethane in organic and catalytic reactions. This research offers environmentally friendly alternatives for various chemical syntheses and processes (Ren et al., 2011).

Synthesis of Imidazo[4,5-d][1,2,3]triazine Nucleosides

Krawczyk et al. (2000) developed methods for functionalizing the 4-position of imidazo[4,5-d][1,2,3]triazin-4-one, leading to the synthesis of various nucleosides with potential antiviral activities (Krawczyk et al., 2000).

作用機序

While the exact mechanism of action for “1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone” is not available, some related compounds have been studied. For instance, in silico investigations suggest that the target enzyme involved in the action of some related compounds may be DprE1 .

Safety and Hazards

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

特性

IUPAC Name |

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-17(12-25-16-4-2-1-3-5-16)20-11-10-19-18(20)26-13-14-6-8-15(9-7-14)21(23)24/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFINYZWFPWOQCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2363213.png)

![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)